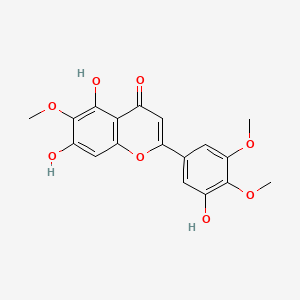

5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone

Description

This compound is a natural product found in Gardenia sootepensis, Artemisia herba-alba, and other organisms with data available.

Properties

IUPAC Name |

5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxyphenyl)-6-methoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O8/c1-23-14-5-8(4-10(20)17(14)24-2)12-6-9(19)15-13(26-12)7-11(21)18(25-3)16(15)22/h4-7,20-22H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMBOOVZSTMWOFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)O)C2=CC(=O)C3=C(O2)C=C(C(=C3O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone: Natural Sources, Isolation, and Putative Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone is a polymethoxylated flavone, a subclass of flavonoids recognized for their potential therapeutic properties. As with many flavonoids, this compound is a secondary metabolite found in various plant species. Its structural characteristics, featuring multiple hydroxyl and methoxy groups, suggest a range of biological activities of interest to the pharmaceutical and nutraceutical industries. This technical guide provides a comprehensive overview of the known natural sources of this flavone, detailed protocols for its extraction and isolation, and an exploration of its putative signaling pathways based on current scientific literature.

Natural Sources

This compound has been identified in a select number of plant species, primarily within the Asteraceae and Rubiaceae families. The documented botanical sources are outlined below.

Data Presentation: Quantitative Analysis

While the presence of this compound has been confirmed in the following plant species, a thorough review of the available scientific literature reveals a lack of specific quantitative data (e.g., mg/g of dry weight or percentage yield) for this particular compound. The table below summarizes the natural sources and the current status of quantitative analysis.

| Plant Species | Family | Plant Part(s) | Quantitative Data for this compound |

| Artemisia frigida Willd. | Asteraceae | Aerial Parts | Not specified in the literature. |

| Artemisia argyi H.Lév. & Vaniot | Asteraceae | Aerial Parts | Presence confirmed, but no quantitative data available.[1] |

| Artemisia herba-alba Asso | Asteraceae | Not specified | Presence reported.[2] |

| Crossostephium chinense (L.) Makino | Asteraceae | Foliar parts | Presence confirmed, but no quantitative data available. |

| Gardenia sootepensis Hutch. | Rubiaceae | Apical Buds | Presence reported.[2] |

| Gardenia philastrei Pierre ex Pit. | Rubiaceae | Not specified | Presence confirmed in ethyl acetate extract. |

Experimental Protocols

The isolation and purification of this compound from its natural sources typically involve solvent extraction followed by chromatographic separation. The following protocols are generalized methodologies based on established techniques for flavonoid isolation from Artemisia species.

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Total Flavonoids

This protocol is optimized for the efficient extraction of flavonoids from Artemisia species and is a recommended first step for obtaining a flavonoid-rich crude extract.

Materials:

-

Dried and powdered aerial parts of the plant material

-

Ethanol (50-70%)

-

Ultrasonic bath

-

Filtration apparatus (e.g., Buchner funnel, filter paper)

-

Rotary evaporator

Methodology:

-

Maceration: Weigh a specific amount of the dried, powdered plant material.

-

Solvent Addition: Add the extraction solvent (e.g., 50% ethanol) at a solvent-to-sample ratio of 90 mL/g.

-

Ultrasonication: Place the mixture in an ultrasonic bath and sonicate at a temperature of 55°C for 50 minutes.

-

Filtration: Separate the extract from the solid plant material by filtration.

-

Repeated Extraction: For exhaustive extraction, the plant residue can be subjected to a second round of ultrasonication with fresh solvent.

-

Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude flavonoid extract.

Protocol 2: Isolation and Purification by Column Chromatography

Following initial extraction, the crude extract is subjected to chromatographic techniques to isolate the target compound.

Materials:

-

Crude flavonoid extract

-

Silica gel for column chromatography

-

Sephadex LH-20

-

Solvents for chromatography (e.g., n-hexane, ethyl acetate, methanol)

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

UV lamp for visualization

Methodology:

-

Solvent Partitioning:

-

Suspend the crude extract in water and perform liquid-liquid partitioning sequentially with n-hexane and then ethyl acetate.

-

The ethyl acetate fraction, which is expected to contain the flavonoids, is collected and dried under reduced pressure.

-

-

Silica Gel Column Chromatography:

-

Prepare a silica gel column packed in a non-polar solvent (e.g., n-hexane).

-

Dissolve the dried ethyl acetate fraction in a minimal amount of a suitable solvent and load it onto the column.

-

Elute the column with a gradient of increasing polarity, for example, starting with n-hexane and gradually increasing the proportion of ethyl acetate, followed by an ethyl acetate-methanol gradient.

-

-

Fraction Collection and Analysis:

-

Collect the eluate in fractions.

-

Monitor the fractions by TLC, visualizing the spots under a UV lamp.

-

Pool the fractions containing the compound of interest based on their TLC profiles.

-

-

Sephadex LH-20 Chromatography (for further purification):

-

The pooled fractions can be further purified using a Sephadex LH-20 column with methanol as the eluent to remove remaining impurities.

-

-

Crystallization:

-

Concentrate the purified fractions to induce crystallization and obtain the pure this compound.

-

Mandatory Visualizations

Experimental Workflow for Isolation and Purification

Putative Anti-inflammatory Signaling Pathways

Direct experimental evidence for the signaling pathways modulated by this compound is currently lacking in the scientific literature. However, based on the well-documented activities of structurally similar polymethoxylated flavones, a putative mechanism of action can be proposed. These related compounds are known to exert anti-inflammatory effects by modulating key signaling cascades such as Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Phosphoinositide 3-kinase (PI3K)/Akt pathways.

Conclusion

This compound is a naturally occurring flavonoid with a confirmed presence in several plant species, particularly from the Artemisia genus. While specific quantitative data for this compound remains to be elucidated, established extraction and isolation protocols provide a clear pathway for obtaining this molecule for further research. The structural similarity of this flavone to other well-studied polymethoxylated flavones suggests a strong potential for biological activity, particularly in the modulation of inflammatory signaling pathways. This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound. Further studies are warranted to quantify its abundance in its natural sources and to definitively characterize its mechanisms of action.

References

Unveiling a Potential Therapeutic Agent: A Technical Guide to the Isolation of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone from Artemisia frigida

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation, characterization, and potential biological significance of the polymethoxylated flavone, 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone, from its natural source, Artemisia frigida (commonly known as prairie sagewort). This document is intended to serve as a valuable resource, consolidating available data and outlining detailed methodologies to facilitate further research and development.

Introduction

This compound is a flavonoid, a class of polyphenolic secondary metabolites renowned for their diverse pharmacological activities. First reported in 1981 by Liu and Mabry in the journal Phytochemistry, this compound was isolated from the aerial parts of Artemisia frigida, a plant with a history of use in traditional medicine. Polymethoxylated flavones (PMFs) are of particular interest to the scientific community due to their enhanced metabolic stability and bioavailability compared to their hydroxylated counterparts, suggesting a higher potential for therapeutic applications. While specific research on this particular flavone is limited, the broader class of PMFs has demonstrated significant anti-inflammatory, anticancer, and neuroprotective effects.

Physicochemical and Spectroscopic Data

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Although experimentally obtained data is scarce in the available literature, the following tables summarize the known physicochemical properties and predicted spectroscopic values.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₆O₈ | [1] |

| Molecular Weight | 360.31 g/mol | [1] |

| IUPAC Name | 5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxyphenyl)-6-methoxychromen-4-one | [1] |

| CAS Number | 78417-26-2 | [1] |

| Appearance | Not specified in available literature | |

| Solubility | Soluble in methanol, ethanol, DMSO | Inferred from general flavonoid properties |

Table 2: Spectroscopic Data

| Spectroscopic Technique | Key Data Points (Predicted/Inferred) | Reference |

| ¹H NMR | Data not available in searched literature. | [2][3] |

| ¹³C NMR | Predicted chemical shifts are available in chemical databases. | [2][3] |

| Mass Spectrometry (MS) | Predicted m/z for adducts: [M+H]⁺: 361.09178, [M+Na]⁺: 383.07372, [M-H]⁻: 359.07722 | [4] |

| UV-Vis Spectroscopy | Typical flavanone absorption bands are expected around 280 nm and 320 nm. | [2][5] |

Experimental Protocols

The following sections provide detailed, generalized methodologies for the isolation and characterization of this compound from Artemisia frigida. It is important to note that the specific details from the original 1981 publication by Liu and Mabry were not fully available; therefore, these protocols are based on common phytochemical practices for flavonoid isolation.

Protocol 1: Extraction and Preliminary Fractionation

-

Plant Material Preparation: Aerial parts of Artemisia frigida are collected, air-dried in the shade, and ground into a coarse powder.

-

Extraction: The powdered plant material is extracted exhaustively with methanol or 80% ethanol at room temperature using maceration or a Soxhlet apparatus. Modern techniques such as Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) can also be employed to improve efficiency.[6]

-

Concentration: The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. The flavonoid-rich fraction is typically found in the ethyl acetate portion.

-

Drying: The ethyl acetate fraction is dried over anhydrous sodium sulfate and evaporated to dryness.

Protocol 2: Chromatographic Isolation

-

Column Chromatography: The dried ethyl acetate fraction is subjected to column chromatography on silica gel.[2]

-

Elution: The column is eluted with a gradient solvent system, starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate and then methanol.

-

Fraction Collection and Analysis: Fractions are collected systematically and monitored by Thin-Layer Chromatography (TLC) using an appropriate solvent system (e.g., chloroform:methanol, 9:1 v/v). TLC plates are visualized under UV light (254 nm and 366 nm) and by spraying with a suitable chromogenic agent (e.g., 1% aluminum chloride in ethanol).

-

Purification: Fractions containing the target compound are pooled and may require further purification using preparative TLC or column chromatography on Sephadex LH-20 to afford pure this compound.

Protocol 3: Spectroscopic Characterization

-

UV-Vis Spectroscopy: The UV spectrum of the isolated compound is recorded in methanol. Shift reagents such as sodium methoxide, aluminum chloride, and sodium acetate can be used to confirm the presence and location of free hydroxyl groups.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra are recorded in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD) to elucidate the complete structure of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are crucial for unambiguous assignment of all proton and carbon signals.[3]

Visualizing the Process and Potential Mechanisms

To better illustrate the experimental workflow and potential biological activities, the following diagrams are provided.

Caption: A generalized workflow for the isolation of this compound.

While direct experimental evidence is lacking for this compound, the biological activities of structurally similar PMFs suggest potential modulation of key inflammatory and cancer-related signaling pathways.

References

An In-depth Technical Guide on the Biosynthesis of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the putative biosynthetic pathway of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone, a polymethoxylated flavone (PMF) of significant interest for its potential pharmacological activities. Drawing upon established knowledge of flavonoid biosynthesis, this document outlines the key enzymatic steps, from the general phenylpropanoid pathway to the specific hydroxylation and O-methylation reactions that yield this highly substituted flavone. This guide provides a comprehensive overview of the enzymes involved, their kinetic properties, and detailed experimental protocols for their characterization. All quantitative data are summarized in structured tables, and logical workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of this complex biosynthetic pathway.

Introduction

Flavonoids are a diverse class of plant secondary metabolites with a characteristic C6-C3-C6 carbon skeleton. Among them, polymethoxylated flavones (PMFs) are a unique subgroup distinguished by the presence of multiple methoxy groups, which enhance their metabolic stability and bioavailability. This compound is a PMF with a substitution pattern that suggests a complex biosynthetic origin involving a series of highly specific enzymatic reactions. Understanding this pathway is crucial for the potential biotechnological production of this and other valuable PMFs for applications in drug discovery and development.

The Putative Biosynthetic Pathway

The biosynthesis of this compound is proposed to originate from the general phenylpropanoid pathway, which provides the precursor p-coumaroyl-CoA. This molecule, along with three molecules of malonyl-CoA, enters the flavonoid biosynthetic pathway, leading to the formation of the flavanone naringenin. From naringenin, a series of hydroxylation and O-methylation reactions are required to produce the final product. The proposed pathway is a multi-step process involving several key enzyme classes.

Core Flavonoid Biosynthesis

The initial steps leading to the flavanone core are well-established and catalyzed by a series of enzymes:

-

Phenylalanine ammonia-lyase (PAL): Converts L-phenylalanine to cinnamic acid.

-

Cinnamate 4-hydroxylase (C4H): Hydroxylates cinnamic acid to p-coumaric acid.

-

4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid to p-coumaroyl-CoA.

-

Chalcone synthase (CHS): Catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

-

Chalcone isomerase (CHI): Isomerizes naringenin chalcone to the flavanone naringenin.

Hydroxylation and O-methylation Steps

From naringenin, a series of hydroxylation and O-methylation reactions are necessary to achieve the specific substitution pattern of this compound. The precise order of these steps can vary depending on the substrate specificity of the enzymes in the source organism. A plausible pathway is outlined below, involving sequential modifications of the flavone core.

Step 1: Hydroxylation at the 3'-position

The flavanone naringenin is first hydroxylated at the 3'-position of the B-ring by Flavonoid 3'-hydroxylase (F3'H) , a cytochrome P450 monooxygenase, to produce eriodictyol.

Step 2: Formation of the Flavone Backbone

Eriodictyol is then converted to the flavone luteolin by Flavone Synthase (FNS) . There are two types of FNS enzymes (FNSI and FNSII) that can catalyze this desaturation step.

Step 3: Sequential Hydroxylation and O-Methylation

Luteolin serves as a key intermediate that undergoes a series of hydroxylation and O-methylation reactions. The exact sequence can vary, but a likely pathway involves:

-

6-Hydroxylation: Luteolin is hydroxylated at the 6-position of the A-ring by Flavone 6-hydroxylase (F6H) , a 2-oxoglutarate-dependent dioxygenase, to yield 6-hydroxyluteolin.

-

6-O-Methylation: The hydroxyl group at the 6-position is then methylated by a Flavonoid 6-O-methyltransferase (6-OMT) to produce 6-methoxyluteolin.

-

4'-O-Methylation: The 4'-hydroxyl group is methylated by a Flavonoid 4'-O-methyltransferase (4'-OMT) .

-

5'-O-Methylation: Finally, the 5'-hydroxyl group is methylated by a Flavonoid 5'-O-methyltransferase (5'-OMT) to yield the final product, this compound. It is also possible that a multifunctional OMT could catalyze multiple methylation steps.

Key Enzymes and Their Characteristics

The biosynthesis of this compound involves several classes of enzymes. The characteristics and available quantitative data for representative enzymes are summarized below.

Flavonoid Hydroxylases

| Enzyme | Abbreviation | Class | Substrate(s) | Product(s) | Cofactors |

| Flavonoid 3'-hydroxylase | F3'H | Cytochrome P450 | Naringenin, Kaempferol | Eriodictyol, Quercetin | NADPH, O2 |

| Flavone 6-hydroxylase | F6H | 2-oxoglutarate-dependent dioxygenase | Apigenin, Genkwanin | Scutellarein, 6-Hydroxygenkwanin | Fe2+, 2-oxoglutarate, Ascorbate |

Flavonoid O-Methyltransferases

| Enzyme | Abbreviation | Class | Substrate(s) | Product(s) | Methyl Donor |

| Flavonoid 6-O-methyltransferase | 6-OMT | O-methyltransferase | 6-Hydroxyluteolin | 6-Methoxyluteolin | S-adenosyl-L-methionine (SAM) |

| Flavonoid 4'-O-methyltransferase | 4'-OMT | O-methyltransferase | Luteolin | Chrysoeriol | S-adenosyl-L-methionine (SAM) |

| Flavonoid 5'-O-methyltransferase | 5'-OMT | O-methyltransferase | Tricetin | Tricin | S-adenosyl-L-methionine (SAM) |

| Flavonoid 3'/5'/7-O-methyltransferase | CrOMT2 | O-methyltransferase | Luteolin, Tricetin | Chrysoeriol, etc. | S-adenosyl-L-methionine (SAM) |

Quantitative Data: Enzyme Kinetics

The following table summarizes available kinetic parameters for enzymes relevant to the proposed biosynthetic pathway. It is important to note that these values can vary significantly depending on the enzyme source and assay conditions.

| Enzyme | Source Organism | Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Reference |

| Flavone 6-hydroxylase (CYP82D33) | Ocimum basilicum | Genkwanin | 2.5 ± 0.4 | - | - | [1] |

| Flavonoid 3'-hydroxylase (MdF3'HII) | Malus x domestica | Naringenin | 0.83 ± 0.08 | 0.15 | 1.81 x 10⁵ | [2] |

| Flavonoid 3'-hydroxylase (MdF3'HII) | Malus x domestica | Kaempferol | 0.52 ± 0.08 | 0.28 | 5.38 x 10⁵ | [2] |

| Flavonoid 4'-O-methyltransferase | Dianthus caryophyllus | Kaempferol | 1.7 | - | - | [3] |

| Flavonoid 7-O-methyltransferase (PfOMT3) | Perilla frutescens | Naringenin | 13.40 ± 1.29 | 0.035 | 2.63 x 10³ | [4] |

| Flavonoid 7-O-methyltransferase (PfOMT3) | Perilla frutescens | Apigenin | 5.86 ± 0.51 | 0.033 | 5.63 x 10³ | [4] |

| Flavonoid 3'/5'/7-O-methyltransferase (CrOMT2) | Citrus reticulata | Luteolin | 7.6 ± 0.8 | 0.21 | 2.71 x 10⁴ | [5] |

| Flavonoid 3'/5'/7-O-methyltransferase (CrOMT2) | Citrus reticulata | Tricetin | 8.7 ± 1.2 | 0.22 | 2.45 x 10⁴ | [5] |

Note: Data for a specific Flavonoid 6-O-methyltransferase acting on a flavone substrate is limited in the current literature. The existence and characterization of such an enzyme is a key area for future research.

Experimental Protocols

This section provides detailed methodologies for the key experiments required to characterize the biosynthetic pathway of this compound.

Heterologous Expression and Purification of Recombinant Enzymes

Objective: To produce and purify active recombinant enzymes for in vitro characterization.

Protocol:

-

Gene Cloning: The open reading frame (ORF) of the target enzyme (e.g., F3'H, F6H, OMT) is amplified from cDNA of the source organism by PCR. The PCR product is then cloned into a suitable expression vector (e.g., pET series for E. coli or pYES2 for Saccharomyces cerevisiae) containing an affinity tag (e.g., His-tag, GST-tag) for purification.

-

Heterologous Expression:

-

E. coli Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). The cells are grown in LB medium to an OD600 of 0.6-0.8, and protein expression is induced with IPTG (isopropyl-β-D-1-thiogalactopyranoside) at a low temperature (e.g., 16-20°C) overnight.

-

S. cerevisiae Expression: For cytochrome P450 enzymes like F3'H, yeast expression is often preferred. The expression vector is transformed into a suitable yeast strain (e.g., WAT11). The cells are grown in a selective medium and protein expression is induced with galactose.

-

-

Protein Purification:

-

Cells are harvested by centrifugation and resuspended in a lysis buffer.

-

Cell lysis is performed by sonication or using a French press.

-

The cell lysate is centrifuged to remove cell debris.

-

The supernatant containing the soluble protein is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins).

-

The column is washed with a wash buffer to remove non-specifically bound proteins.

-

The recombinant protein is eluted with an elution buffer containing a high concentration of an eluting agent (e.g., imidazole for His-tagged proteins).

-

The purity of the protein is assessed by SDS-PAGE.

-

In Vitro Enzyme Assays

Objective: To determine the activity and substrate specificity of the purified recombinant enzymes.

4.2.1. Flavonoid Hydroxylase Assay (e.g., F3'H, F6H)

-

Reaction Mixture: Prepare a reaction mixture containing:

-

100 mM Phosphate buffer (pH 7.5)

-

1-5 µg of purified recombinant hydroxylase

-

100 µM of the flavonoid substrate (e.g., naringenin for F3'H, luteolin for F6H)

-

For Cytochrome P450 enzymes (F3'H): 1 mM NADPH

-

For 2-oxoglutarate-dependent dioxygenases (F6H): 1 mM 2-oxoglutarate, 1 mM Ascorbate, 100 µM FeSO₄

-

-

Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.

-

Reaction Termination and Extraction: Stop the reaction by adding an equal volume of methanol or by acidifying with HCl. Extract the products with ethyl acetate.

-

Analysis: Evaporate the ethyl acetate and redissolve the residue in methanol. Analyze the products by HPLC or LC-MS to identify and quantify the hydroxylated flavonoids by comparing their retention times and mass spectra with authentic standards.

4.2.2. Flavonoid O-Methyltransferase (OMT) Assay

-

Reaction Mixture: Prepare a reaction mixture containing:

-

100 mM Tris-HCl buffer (pH 7.5)

-

1-5 µg of purified recombinant OMT

-

100 µM of the hydroxylated flavonoid substrate

-

200 µM S-adenosyl-L-methionine (SAM) as the methyl donor

-

-

Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.

-

Reaction Termination and Extraction: Stop the reaction by adding an equal volume of methanol or by acidifying with HCl. Extract the products with ethyl acetate.

-

Analysis: Evaporate the ethyl acetate and redissolve the residue in methanol. Analyze the products by HPLC or LC-MS to identify and quantify the methylated flavonoids.

Enzyme Kinetics Analysis

Objective: To determine the kinetic parameters (K_m and k_cat) of the enzymes.

Protocol:

-

Perform the in vitro enzyme assays as described above, but vary the concentration of one substrate while keeping the other substrates at saturating concentrations.

-

Measure the initial reaction velocity (v) at each substrate concentration.

-

Plot the initial velocity (v) against the substrate concentration ([S]).

-

Fit the data to the Michaelis-Menten equation (v = (V_max * [S]) / (K_m + [S])) using non-linear regression analysis to determine the K_m and V_max values.

-

Calculate the catalytic constant (k_cat) from the equation k_cat = V_max / [E], where [E] is the enzyme concentration.

-

The catalytic efficiency of the enzyme is determined by the k_cat/K_m ratio.

Mandatory Visualizations

Putative Biosynthetic Pathway of this compound

Caption: Putative biosynthetic pathway of this compound.

Experimental Workflow for Enzyme Characterization

Caption: Experimental workflow for enzyme characterization.

Conclusion

The biosynthesis of this compound is a complex enzymatic cascade that highlights the remarkable specificity of plant secondary metabolism. While the complete pathway has been putatively reconstructed based on the known functions of homologous enzymes, further research is required to identify and characterize the specific enzymes from a natural source of this compound, particularly the elusive flavonoid 6-O-methyltransferase. The detailed protocols and compiled quantitative data provided in this guide offer a solid foundation for researchers to unravel the remaining questions and to explore the potential of metabolic engineering for the production of this and other valuable polymethoxylated flavones.

References

- 1. Biochemical Characterization of a Flavone Synthase I from Daucus carota and its Application for Bioconversion of Flavanones to Flavones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biochemical Characterization of a Flavonoid O-methyltransferase from Perilla Leaves and Its Application in 7-Methoxyflavonoid Production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of a Flavonoid 3’/5’/7-O-Methyltransferase from Citrus reticulata and Evaluation of the In Vitro Cytotoxicity of Its Methylated Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Roles of a Flavone-6-Hydroxylase and 7-O-Demethylation in the Flavone Biosynthetic Network of Sweet Basil - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Precursors and Synthesis of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the precursors and synthetic pathways for 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone, a polymethoxylated flavone with significant potential in pharmacological research. This document details the key starting materials, step-by-step experimental protocols, and relevant quantitative data. Additionally, it explores the key signaling pathways potentially modulated by this compound, offering insights for further investigation into its mechanism of action.

Core Precursors and Their Synthesis

The most common and efficient synthesis of this compound proceeds through a two-step process involving a Claisen-Schmidt condensation followed by cyclization. This pathway relies on two key precursors: a substituted 2'-hydroxyacetophenone and a substituted benzaldehyde.

1. 2',4',6'-Trihydroxy-3'-methoxyacetophenone (A-ring Precursor)

This precursor can be synthesized from 2',4',6'-trihydroxyacetophenone, which is commercially available or can be prepared from resorcinol. A plausible laboratory preparation involves the selective methylation of 2',4',6'-trihydroxyacetophenone.

2. 3-Hydroxy-4,5-dimethoxybenzaldehyde (B-ring Precursor)

This substituted benzaldehyde can be prepared from vanillin through a multi-step process involving bromination, methoxylation, and subsequent methylation.[1]

Synthetic Pathway for this compound

The synthesis involves the base-catalyzed Claisen-Schmidt condensation of the two precursors to form a chalcone intermediate, which then undergoes an acid-catalyzed intramolecular cyclization to yield the final flavone.[2]

References

An In-depth Technical Guide on the Enzymatic Reactions in 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone Biosynthesis

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary: 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone is a polymethoxylated flavone (PMF), a class of natural products known for a wide range of biological activities, including anti-inflammatory and anti-cancer effects. Understanding its biosynthetic pathway is crucial for metabolic engineering and the development of novel therapeutics. This guide details the putative enzymatic reactions, key enzyme classes, quantitative kinetic data, and detailed experimental protocols relevant to the biosynthesis of this complex flavonoid. The pathway proceeds from the common flavone precursor, apigenin, through a series of specific hydroxylation and O-methylation reactions catalyzed by cytochrome P450 monooxygenases and S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases, respectively.

Proposed Biosynthetic Pathway

The biosynthesis of this compound begins with the general phenylpropanoid pathway, which produces the flavanone naringenin. This is then converted to the flavone apigenin. The subsequent "tailoring" steps are critical for generating the final molecule's specific substitution pattern.

The proposed enzymatic sequence starting from apigenin is as follows:

-

B-Ring Dihydroxylation: The flavone apigenin (5,7,4'-trihydroxyflavone) undergoes hydroxylation at the 3' and 5' positions of the B-ring. This reaction is catalyzed by Flavonoid 3',5'-hydroxylase (F3'5'H) , a cytochrome P450 enzyme, to produce tricetin (5,7,3',4',5'-pentahydroxyflavone).[1]

-

A-Ring Hydroxylation: Tricetin is then hydroxylated at the 6-position of the A-ring by Flavonoid 6-hydroxylase (F6H) , another cytochrome P450 enzyme, yielding 5,6,7,3',4',5'-hexahydroxyflavone.

-

Regioselective O-Methylation: The final series of reactions involves the sequential transfer of methyl groups to the hydroxyl moieties at the 6, 4', and 5' positions. This is accomplished by a series of specific O-Methyltransferases (OMTs) that utilize S-adenosyl-L-methionine (SAM) as the methyl donor.[2] The precise order of these methylation steps can vary depending on the specific OMTs present in the organism.

dot digraph "Biosynthetic Pathway of this compound" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Node styles substance [fillcolor="#F1F3F4", fontcolor="#202124"]; final_product [fillcolor="#4285F4", fontcolor="#FFFFFF", shape=Mdiamond]; enzyme [shape=plaintext, fontcolor="#34A853"];

// Nodes Apigenin [label="Apigenin\n(5,7,4'-trihydroxyflavone)", class="substance"]; Tricetin [label="Tricetin\n(5,7,3',4',5'-pentahydroxyflavone)", class="substance"]; Hexahydroxy [label="5,6,7,3',4',5'-Hexahydroxyflavone", class="substance"]; Product [label="5,7,3'-Trihydroxy-\n6,4',5'-trimethoxyflavone", class="final_product"];

// Edges (Reactions) Apigenin -> Tricetin [label=<

Flavonoid 3',5'-hydroxylase (F3'5'H)

]; Tricetin -> Hexahydroxy [label=<

Flavonoid 6-hydroxylase (F6H)

]; Hexahydroxy -> Product [label=<

O-Methyltransferases (OMTs)

- 3 SAM

]; }

Figure 1: Proposed Biosynthetic Pathway. A simplified diagram showing the key enzymatic steps transforming apigenin into the target compound.

Key Enzyme Classes and Quantitative Data

The biosynthesis relies on two major classes of "tailoring" enzymes: cytochrome P450 hydroxylases and O-methyltransferases.

These heme-thiolate proteins are monooxygenases that introduce hydroxyl groups onto the flavonoid skeleton, significantly increasing its complexity and biological activity.[3]

-

Flavonoid 3',5'-hydroxylase (F3'5'H): This enzyme is a critical branching point in flavonoid synthesis, responsible for creating the 3',4',5'-trihydroxy (pyrogallol) B-ring structure, which is a precursor to blue anthocyanin pigments and other complex flavonoids.[1] F3'5'H enzymes can hydroxylate a range of substrates, including flavanones (naringenin), dihydroflavonols (dihydrokaempferol), and flavones (apigenin).[4]

-

Flavonoid 6-hydroxylase (F6H): This enzyme introduces a hydroxyl group at the C-6 position of the A-ring. This is a less common modification than B-ring hydroxylation but is key to the biosynthesis of many bioactive flavones.

Table 1: Kinetic Parameters of Representative Flavonoid Hydroxylases

| Enzyme Source | Substrate | Kₘ (µM) | Vₘₐₓ or k꜀ₐₜ | Reference |

| Camellia sinensis F3'5'H | Naringenin | 3.22 | 14.22 (pkat/mg) | [1] |

| Camellia sinensis F3'5'H | Dihydrokaempferol | 3.26 | 18.55 (pkat/mg) | [1] |

| Vitis vinifera F3'5'H | Naringenin | 9.30 | 11.20 (pkat/mg) | [1] |

| Malus domestica F3'H | Naringenin | 0.42 | 1.01 (nmol/min/mg) | [5] |

| Malus domestica F3'H | Dihydrokaempferol | 0.53 | 1.87 (nmol/min/mg) | [5] |

Note: Data for F6H is limited. Kinetic values are highly dependent on the specific enzyme and assay conditions. The Michaelis constant (Kₘ) represents the substrate concentration at which the reaction rate is half of Vₘₐₓ, indicating the enzyme's affinity for the substrate. A lower Kₘ signifies a higher affinity.[6]

OMTs catalyze the regioselective transfer of a methyl group from the donor molecule S-adenosyl-L-methionine (SAM) to a hydroxyl group on the flavonoid.[2] This modification increases the lipophilicity and metabolic stability of the compound, often enhancing its bioavailability and biological activity.

Table 2: Kinetic Parameters of Representative Flavonoid O-Methyltransferases

| Enzyme Source | Substrate | Kₘ (µM) | k꜀ₐₜ (s⁻¹) | k꜀ₐₜ/Kₘ (M⁻¹s⁻¹) | Reference |

| Citrus reticulata CrOMT2 | Luteolin | 7.6 | 0.0206 | 2707.9 | [2] |

| Citrus reticulata CrOMT2 | Tricetin | 8.7 | 0.0213 | 2450.8 | [2] |

| Citrus reticulata CrOMT2 | Quercetin | 29.8 | 0.0431 | 1446.3 | [2] |

| Perilla frutescens PfOMT3 | Chrysin | 1.31 | 0.003 | 2290.1 | [7] |

| Perilla frutescens PfOMT3 | Apigenin | 2.15 | 0.004 | 1860.5 | [7] |

| Serratula tinctoria 3-OMT | Quercetin | 12 | 0.008 | 666.7 | [8][9] |

Note: Catalytic efficiency (k꜀ₐₜ/Kₘ) is a measure of how efficiently an enzyme converts a substrate into a product.[10]

Experimental Protocols

This section provides detailed methodologies for the characterization of the enzymes central to this biosynthetic pathway.

This protocol describes a standard procedure for determining the activity and substrate specificity of a recombinant flavonoid OMT.[7][11]

1. Recombinant Enzyme Expression and Purification: a. Clone the full-length cDNA of the target OMT into an expression vector (e.g., pET-32a) with a purification tag (e.g., His-tag). b. Transform the construct into an E. coli expression strain (e.g., BL21(DE3)).[12] c. Grow the culture at 37°C to an OD₆₀₀ of 0.6. Induce protein expression with 0.1-1 mM IPTG and incubate for an additional 18-24 hours at a lower temperature (e.g., 16-18°C).[11][12] d. Harvest cells by centrifugation, resuspend in lysis buffer, and lyse by sonication. e. Purify the soluble recombinant protein from the lysate using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins). f. Verify protein purity and concentration using SDS-PAGE and a Bradford assay.

2. Enzymatic Reaction: a. Prepare a reaction mixture in a microcentrifuge tube. The final volume is typically 100-500 µL.[7][13] b. Components:

- Tris-HCl buffer (50-100 mM, pH 7.5-8.0)

- Flavonoid substrate (e.g., 6-Hydroxytricetin, or a known substrate like quercetin for characterization): 50-200 µM

- S-adenosyl-L-methionine (SAM): 100-500 µM

- Purified recombinant OMT: 1-5 µg c. Prepare a negative control by either omitting the enzyme or using a heat-inactivated (boiled) enzyme.[12] d. Incubate the reaction mixture at a controlled temperature (e.g., 30-37°C) for 30-120 minutes.[7][13]

3. Product Extraction and Analysis: a. Stop the reaction by adding an acid (e.g., 50 µL of 5 M HCl) or an equal volume of methanol.[12][13] b. Extract the methylated flavonoid products from the aqueous mixture using an organic solvent like ethyl acetate (perform extraction twice). c. Evaporate the pooled organic fractions to dryness under a stream of nitrogen or in a vacuum concentrator. d. Re-dissolve the dried residue in a small volume of methanol (e.g., 100 µL). e. Analyze the products using High-Performance Liquid Chromatography (HPLC) or LC-Mass Spectrometry (LC-MS).

- HPLC System: A C18 reverse-phase column is typically used.

- Mobile Phase: A gradient of acetonitrile and water (often with 0.1% formic acid) is used for separation.

- Detection: Monitor at a characteristic wavelength for flavonoids (e.g., 280 nm or 340 nm) using a DAD or UV detector.

- Quantification: Compare the peak area of the product to a standard curve generated with an authentic chemical standard to determine the amount of product formed.

dot digraph "Experimental Workflow for OMT Assay" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Figure 2: Experimental Workflow. A flowchart outlining the key stages of an in vitro assay to characterize flavonoid O-methyltransferase activity.

Characterizing membrane-bound P450 enzymes like F3'5'H and F6H typically requires microsomal preparations.[5][14]

1. Microsome Preparation: a. Heterologously express the P450 enzyme (along with its necessary redox partner, NADPH-cytochrome P450 reductase) in a suitable system, such as yeast (Saccharomyces cerevisiae) or insect cells.[1] b. Harvest the cells and lyse them using mechanical disruption (e.g., glass beads for yeast) in a buffered solution. c. Perform differential centrifugation. First, a low-speed spin to remove whole cells and debris, followed by a high-speed ultracentrifugation (~100,000 x g) of the supernatant to pellet the microsomal fraction (endoplasmic reticulum membranes). d. Resuspend the microsomal pellet in a storage buffer (e.g., phosphate buffer with glycerol) and determine the total protein concentration.

2. Enzymatic Reaction: a. Prepare a reaction mixture (final volume 200-500 µL). b. Components:

- Phosphate buffer (100 mM, pH 7.4)

- Microsomal preparation (containing the P450): 10-50 µg of total protein

- Flavonoid substrate (e.g., Apigenin or Tricetin): 1-50 µM c. Pre-incubate the mixture for 5 minutes at the reaction temperature (e.g., 30°C). d. Initiate the reaction by adding the cofactor NADPH (final concentration 0.5-1 mM).[5] e. Prepare a negative control by omitting NADPH.[5] f. Incubate for 10-60 minutes. The reaction should be kept within the linear range for product formation. g. Stop the reaction and analyze the products as described in the OMT protocol (Section 3.1, Step 3).

Conclusion and Future Directions

The biosynthesis of this compound is a multi-step enzymatic process requiring a specific sequence of hydroxylation and O-methylation events. The key enzymes—Flavonoid 3',5'-hydroxylase, Flavonoid 6-hydroxylase, and various regioselective O-methyltransferases—represent important targets for metabolic engineering. By combining these enzymes in microbial chassis like E. coli or yeast, it is possible to develop sustainable platforms for the production of this and other high-value polymethoxylated flavonoids. Future research should focus on discovering and characterizing novel hydroxylases and OMTs with high efficiency and precise regioselectivity to optimize biosynthetic yields and create a wider diversity of valuable natural products for drug development.

References

- 1. Functional analysis of Flavonoid 3′,5′-hydroxylase from Tea plant (Camellia sinensis): critical role in the accumulation of catechins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of a Flavonoid 3’/5’/7-O-Methyltransferase from Citrus reticulata and Evaluation of the In Vitro Cytotoxicity of Its Methylated Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Flavonoid 3',5'-hydroxylase - Wikipedia [en.wikipedia.org]

- 4. Identification of the molecular basis for the functional difference between flavonoid 3'-hydroxylase and flavonoid 3',5'-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular and Enzymatic Characterization of Flavonoid 3′-Hydroxylase of Malus × domestica - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions [synapse.patsnap.com]

- 7. Biochemical Characterization of a Flavonoid O-methyltransferase from Perilla Leaves and Its Application in 7-Methoxyflavonoid Production - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Partial Purification, Kinetic Analysis, and Amino Acid Sequence Information of a Flavonol 3-O-Methyltransferase from Serratula tinctoria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [PDF] Partial Purification, Kinetic Analysis, and Amino Acid Sequence Information of a Flavonol 3-O-Methyltransferase from Serratula tinctoria1 | Semantic Scholar [semanticscholar.org]

- 10. Enzyme Kinetics [www2.chem.wisc.edu]

- 11. maxapress.com [maxapress.com]

- 12. mdpi.com [mdpi.com]

- 13. benchchem.com [benchchem.com]

- 14. Measurement of cytochrome P450 and NADPH–cytochrome P450 reductase - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone, a naturally occurring flavonoid. Due to the limited availability of specific experimental data in public literature for this particular compound, this document combines predicted data, general principles of flavonoid spectroscopy, and detailed experimental protocols to serve as a valuable resource for researchers.

Physicochemical Properties

A foundational understanding of the physicochemical properties is essential before delving into spectroscopic analysis.

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₆O₈ | PubChem[1] |

| Molecular Weight | 360.31 g/mol | MedchemExpress[2] |

| IUPAC Name | 5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxyphenyl)-6-methoxychromen-4-one | PubChem[1] |

| Synonyms | This compound | PubChem[1] |

| Natural Sources | Reported in Artemisia frigida and Gardenia sootepensis.[3] | BenchChem[3] |

Spectroscopic Data

The structural elucidation of flavonoids like this compound relies on a combination of spectroscopic techniques. While complete experimental spectra for this specific molecule are not widely published, the following sections provide predicted data and expected spectral characteristics based on its structure and data from analogous compounds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula.

| Ion | Predicted m/z |

| [M+H]⁺ | 361.09178 |

| [M+Na]⁺ | 383.07372 |

| [M-H]⁻ | 359.07722 |

| Data sourced from PubChemLite[4] |

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H-NMR Spectral Features:

-

Aromatic Protons: Signals corresponding to the protons on the A and B rings. The substitution pattern will dictate the multiplicity (singlets, doublets, etc.) and coupling constants.

-

Methoxyl Protons: Sharp singlet signals for each of the three methoxy groups (-OCH₃), typically appearing in the upfield region of the aromatic spectrum.

-

Hydroxyl Protons: Broad singlet signals for the hydroxyl (-OH) groups, which may be exchangeable with D₂O. The chemical shift of the 5-OH group is often significantly downfield due to intramolecular hydrogen bonding with the C4-carbonyl group.

Expected ¹³C-NMR Spectral Features:

The ¹³C-NMR spectrum would be expected to show 18 distinct signals corresponding to the 18 carbon atoms in the molecule. Key expected chemical shifts include:

-

Carbonyl Carbon (C-4): A signal in the downfield region, typically around δ 180 ppm.

-

Aromatic and Olefinic Carbons: A series of signals in the range of δ 90-165 ppm.

-

Methoxyl Carbons: Signals for the methoxy group carbons, typically appearing around δ 55-65 ppm.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy of flavonoids reveals characteristic absorption bands that provide information about the conjugated system. For flavones, two major absorption bands are typically observed:

-

Band I: Represents the absorption of the B-ring cinnamoyl system, usually found in the 300-380 nm range.

-

Band II: Represents the absorption of the A-ring benzoyl system, typically observed in the 240-280 nm range.

The exact positions of these maxima are influenced by the substitution pattern of hydroxyl and methoxyl groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum is expected to show characteristic absorption bands for:

-

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl groups.

-

C-H stretching: Bands for aromatic C-H bonds typically appear just above 3000 cm⁻¹, while those for methyl C-H bonds are found just below 3000 cm⁻¹.

-

C=O stretching: A strong absorption band for the carbonyl group of the γ-pyrone ring, typically in the range of 1650-1600 cm⁻¹.

-

C=C stretching: Bands for the aromatic ring skeletal vibrations, usually in the 1600-1450 cm⁻¹ region.

-

C-O stretching: Bands for the ether and phenol C-O bonds in the 1260-1000 cm⁻¹ region.

Experimental Protocols

The following are generalized protocols for the spectroscopic characterization of a flavonoid like this compound.

Sample Preparation

For optimal results, the flavonoid sample must be of high purity. Purification can be achieved through techniques such as column chromatography (CC) and preparative high-performance liquid chromatography (prep-HPLC).[6] The purified compound should be thoroughly dried to remove any residual solvents.

NMR Spectroscopy

-

Solvent Selection: Dissolve 5-10 mg of the purified flavonoid in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent can affect the chemical shifts of labile protons.

-

¹H-NMR Acquisition: Acquire the ¹H-NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C-NMR Acquisition: Acquire the ¹³C-NMR spectrum. A proton-decoupled sequence is typically used to simplify the spectrum. Due to the lower natural abundance of ¹³C, a longer acquisition time is required.

-

2D NMR: To aid in structural elucidation, various 2D NMR experiments can be performed, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Mass Spectrometry

-

Ionization Method: Choose an appropriate ionization technique. Electrospray ionization (ESI) is commonly used for flavonoids as it is a soft ionization method that typically produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.

-

Mass Analyzer: Analyze the ions using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument to obtain accurate mass measurements.

-

Tandem MS (MS/MS): To obtain structural information, perform tandem mass spectrometry. This involves isolating the parent ion and subjecting it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.

UV-Vis Spectroscopy

-

Solvent: Dissolve a small, accurately weighed amount of the flavonoid in a UV-grade solvent, such as methanol or ethanol, to prepare a dilute solution.

-

Measurement: Record the UV-Vis spectrum over a range of 200-600 nm using a dual-beam spectrophotometer. Use the pure solvent as a blank.

-

Shift Reagents: To gain further structural information, shift reagents such as sodium methoxide (NaOMe), aluminum chloride (AlCl₃), and sodium acetate (NaOAc) can be added to the sample solution, and the spectrum can be re-recorded to observe characteristic shifts in the absorption maxima, which can help determine the location of free hydroxyl groups.

IR Spectroscopy

-

Sample Preparation: Prepare the sample using an appropriate method, such as a KBr (potassium bromide) pellet or as a thin film on a salt plate (e.g., NaCl or KBr). For the KBr pellet method, mix a small amount of the sample with dry KBr powder and press it into a transparent disk.

-

Measurement: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹.

Workflow and Signaling Pathways

The following diagrams illustrate the general workflow for spectroscopic characterization and a potential signaling pathway that could be investigated for this class of compounds based on the known activities of similar flavonoids.[3][7]

Caption: Workflow for flavonoid isolation and spectroscopic characterization.

Caption: Putative anti-inflammatory signaling pathway modulation by the flavone.

References

- 1. This compound | C18H16O8 | CID 5496475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. PubChemLite - this compound (C18H16O8) [pubchemlite.lcsb.uni.lu]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Spectroscopic and Mass Spectrometric Analysis of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone is a polysubstituted flavone, a class of naturally occurring polyphenolic compounds widely distributed in the plant kingdom. Flavonoids are of significant interest to the scientific and drug development communities due to their broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The specific substitution pattern of this flavone, with three hydroxyl and three methoxy groups, suggests a unique profile of bioactivity and bioavailability that warrants detailed structural characterization.

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. Due to the limited availability of directly reported experimental data for this specific compound in the searched literature, this guide presents a combination of predicted data based on closely related analogs and established fragmentation patterns for this class of compounds. Detailed experimental protocols for the acquisition of such data are also provided to facilitate further research and verification.

Spectroscopic and Mass Spectrometric Data

The structural elucidation of this compound relies on the synergistic application of NMR and MS techniques. While ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework, high-resolution mass spectrometry confirms the elemental composition and aids in structural confirmation through fragmentation analysis.

Nuclear Magnetic Resonance (NMR) Data

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-8 | ~6.5 | s | - |

| H-2' | ~7.2 | s | - |

| H-6' | ~7.2 | s | - |

| 6-OCH₃ | ~3.8 | s | - |

| 4'-OCH₃ | ~3.9 | s | - |

| 5'-OCH₃ | ~3.9 | s | - |

| 5-OH | ~12.9 | s (br) | - |

| 7-OH | ~10.8 | s (br) | - |

| 3'-OH | ~9.5 | s (br) | - |

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

| Position | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~164.0 |

| C-3 | ~103.5 |

| C-4 | ~182.0 |

| C-4a | ~105.0 |

| C-5 | ~157.0 |

| C-6 | ~132.0 |

| C-7 | ~158.0 |

| C-8 | ~94.0 |

| C-8a | ~152.0 |

| C-1' | ~125.0 |

| C-2' | ~108.0 |

| C-3' | ~148.0 |

| C-4' | ~140.0 |

| C-5' | ~150.0 |

| C-6' | ~108.0 |

| 6-OCH₃ | ~60.0 |

| 4'-OCH₃ | ~56.0 |

| 5'-OCH₃ | ~56.5 |

Mass Spectrometry (MS) Data

Mass spectrometry of flavonoids typically involves soft ionization techniques like Electrospray Ionization (ESI), followed by tandem mass spectrometry (MS/MS) for fragmentation analysis. The fragmentation of this compound is expected to follow characteristic pathways for polymethoxylated flavonoids, including retro-Diels-Alder (RDA) reactions and neutral losses of small molecules.[1]

Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound (Positive Ion Mode)

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 377.0972 | Protonated molecule |

| [M+H - H₂O]⁺ | 359.0866 | Loss of a water molecule from a hydroxyl group |

| [M+H - CH₃]⁺ | 362.0737 | Loss of a methyl radical from a methoxy group |

| [M+H - CO]⁺ | 349.1023 | Loss of carbon monoxide |

| [M+H - H₂O - CH₃]⁺ | 344.0631 | Sequential loss of water and a methyl radical |

| [M+H - 2CH₃]⁺ | 347.0502 | Loss of two methyl radicals |

| [M+H - CO - CH₃]⁺ | 334.0788 | Sequential loss of carbon monoxide and a methyl radical |

| ¹,³A⁺ | 183.0288 | Retro-Diels-Alder fragmentation of the C-ring, yielding the A-ring fragment |

| ¹,³B⁺ | 194.0601 | Retro-Diels-Alder fragmentation of the C-ring, yielding the B-ring fragment |

Experimental Protocols

The following sections detail generalized experimental protocols for the NMR and LC-MS/MS analysis of this compound. These protocols are based on established methodologies for the analysis of flavonoids and can be adapted based on available instrumentation and specific research needs.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Acetone-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

-

Data Acquisition:

-

¹H NMR: Acquire a one-dimensional proton NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR: Acquire a one-dimensional carbon NMR spectrum using a proton-decoupled pulse sequence. Typical parameters include a 45-degree pulse angle, a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans for adequate signal-to-noise.

-

2D NMR (for complete structural assignment):

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for connecting different spin systems and assigning quaternary carbons.

-

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Sample Preparation:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

-

Dilute the stock solution to a working concentration (e.g., 1-10 µg/mL) with the initial mobile phase composition.

-

Filter the final solution through a 0.22 µm syringe filter before injection.

-

-

Liquid Chromatography (LC) Conditions:

-

Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase:

-

A: Water with 0.1% formic acid

-

B: Acetonitrile with 0.1% formic acid

-

-

Gradient: A typical gradient would be to start with a low percentage of B, ramp up to a high percentage of B to elute the compound, and then return to the initial conditions for re-equilibration. For example: 0-2 min, 5% B; 2-15 min, 5-95% B; 15-18 min, 95% B; 18-20 min, 95-5% B; 20-25 min, 5% B.

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: 30-40 °C.

-

Injection Volume: 1-5 µL.

-

-

Mass Spectrometry (MS) Conditions:

-

Ion Source: Electrospray Ionization (ESI) in positive ion mode.

-

Ionization Parameters:

-

Capillary Voltage: 3.0-4.0 kV

-

Cone Voltage: 20-40 V

-

Source Temperature: 120-150 °C

-

Desolvation Temperature: 350-500 °C

-

Cone Gas Flow: 20-50 L/hr

-

Desolvation Gas Flow: 600-800 L/hr

-

-

Data Acquisition:

-

Full Scan (MS¹): Acquire data over a mass range of m/z 100-1000 to detect the protonated molecule [M+H]⁺.

-

Tandem MS (MS²): Select the [M+H]⁺ ion as the precursor and subject it to collision-induced dissociation (CID) with argon gas. Acquire the product ion spectrum to observe the fragmentation pattern. A collision energy ramp (e.g., 10-40 eV) can be used to obtain a comprehensive fragmentation profile.

-

-

Mandatory Visualizations

Experimental Workflow for LC-MS/MS Analysis

Caption: A typical experimental workflow for the LC-MS/MS analysis of this compound.

Logical Relationship of Spectroscopic Data

Caption: The logical relationship between NMR and Mass Spectrometry data in the structural elucidation of the target flavone.

References

Physicochemical properties of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, relevant experimental protocols, and potential biological activities of the flavonoid 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone. This document is intended to serve as a foundational resource, consolidating available data to facilitate further research and development.

Core Physicochemical Properties

Quantitative data for this compound is limited in publicly available literature. The following table summarizes known and predicted physicochemical properties to provide a baseline for experimental design and computational modeling.

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₆O₈ | PubChem[1] |

| Molecular Weight | 360.31 g/mol | MedchemExpress, PubChem[1][2] |

| IUPAC Name | 5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxyphenyl)-6-methoxychromen-4-one | PubChem[1] |

| Solubility | Soluble in DMSO | MyBioSource |

| Predicted XlogP | 2.6 | PubChem[1] |

| Appearance | Likely a crystalline or amorphous powder | Inferred from similar flavonoids |

Experimental Protocols

Determination of Melting Point (Capillary Method)

The melting point of a crystalline solid is a critical indicator of its purity. The capillary method is a widely used and accessible technique.

Principle: A small, finely ground sample of the flavonoid is packed into a capillary tube and heated at a controlled rate. The temperature at which the solid transitions to a liquid is observed and recorded as the melting point range.

Procedure:

-

Sample Preparation: A small amount of the dried flavonoid is finely ground into a powder.

-

Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end to a height of 2-3 mm.[3]

-

Measurement: The loaded capillary tube is placed in a melting point apparatus alongside a calibrated thermometer.[4]

-

Heating: The sample is heated rapidly to a temperature approximately 20°C below the expected melting point, and then the heating rate is slowed to 1-2°C per minute.[3]

-

Observation: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[3]

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.

Principle: An excess amount of the solid flavonoid is equilibrated with a specific solvent (e.g., water or a buffer) over a set period. The concentration of the dissolved compound in the saturated solution is then quantified, typically by High-Performance Liquid Chromatography (HPLC).

Procedure:

-

Equilibration: An excess amount of this compound is added to a vial containing the aqueous solvent of interest.

-

Shaking: The vial is sealed and agitated in a temperature-controlled shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The resulting suspension is filtered through a low-binding membrane filter (e.g., 0.22 µm) to remove undissolved solids.

-

Quantification: The concentration of the flavonoid in the clear filtrate is determined by a validated analytical method, such as HPLC-UV. A standard calibration curve is used for accurate quantification.[5]

Potential Signaling Pathways

While specific signaling pathways for this compound have not been fully elucidated, the biological activities of structurally related polymethoxylated flavones (PMFs) suggest potential involvement in key cellular signaling cascades, particularly those related to inflammation. PMFs are known to exert anti-inflammatory effects by modulating pathways such as the Nuclear Factor-kappa B (NF-κB) pathway.

Putative Anti-Inflammatory Signaling Pathway

Caption: Putative inhibition of the NF-κB signaling pathway.

Experimental Workflow Visualization

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis and quantification of flavonoids. The following diagram illustrates a typical workflow for the HPLC analysis of this compound.

HPLC Analysis Workflow

Caption: A generalized workflow for the HPLC analysis of flavonoids.

References

Chemical structure and IUPAC name of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone

An In-depth Technical Guide to 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and potential biological activities of this compound. The information is compiled for professionals in natural product chemistry, pharmacology, and drug development, with a focus on presenting clear, actionable data and methodologies. While specific experimental data for this compound is limited, this guide synthesizes available information and infers potential applications based on structurally related polymethoxylated flavones (PMFs).

Chemical Identity and Structure

This compound is a polymethoxylated flavone, a subclass of flavonoids characterized by a C6-C3-C6 backbone.[1] Flavonoids are a diverse group of polyphenolic secondary metabolites found in plants, known for a wide range of biological activities.[2] This particular flavone has been isolated from plants such as Artemisia frigida and Gardenia sootepensis.[3][4] The methoxylation of the flavonoid core is believed to increase metabolic stability and bioavailability compared to their hydroxylated counterparts, making them attractive candidates for therapeutic development.[3]

IUPAC Name: 5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxyphenyl)-6-methoxychromen-4-one[4]

Chemical Structure:

Caption: 2D structure of this compound.

Physicochemical and Spectroscopic Data

The structural elucidation of this flavone was accomplished through various spectroscopic techniques.[2] The key physicochemical and predicted spectroscopic data are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₆O₈ | [2][4] |

| Molecular Weight | 360.31 g/mol | [2][5] |

| Appearance | Yellow amorphous powder | [6] |

| Solubility | Soluble in methanol, ethanol, DMSO | [2] |

Table 2: Predicted Spectroscopic Data

| Spectroscopic Technique | Key Data Points | Source |

| Mass Spectrometry (MS) | Predicted m/z for adducts: [M+H]⁺: 361.09178, [M+Na]⁺: 383.07372, [M-H]⁻: 359.07722 | [2][7] |

| UV-Vis Spectroscopy | Expected absorption bands around 280 nm and 320 nm (inferred from general flavone spectra) | [2] |

| ¹H NMR | Data not available in searched literature. | [2] |

| ¹³C NMR | Predicted chemical shifts are available in databases. | [2] |

Experimental Protocols

Detailed methodologies for the isolation, synthesis, and evaluation of biological activity are crucial for further research. The following sections provide generalized protocols that can be adapted for this compound.

Isolation from Natural Sources

The following is a generalized protocol for the isolation of the target flavanone from plant material, such as Artemisia frigida.[2]

Materials:

-

Dried and powdered plant material (e.g., aerial parts of Artemisia frigida)

-

Methanol (MeOH), n-Hexane, Ethyl acetate (EtOAc)

-

Silica gel for column chromatography

-

Sephadex LH-20

-

Solvents for chromatography (e.g., hexane, ethyl acetate, methanol gradients)

Protocol:

-

Extraction: The powdered plant material is extracted with a suitable solvent like methanol at room temperature.[1][8] Ultrasound-Assisted Extraction (UAE) can be employed to improve yields.[8]

-

Partitioning: The crude extract is subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane followed by ethyl acetate) to separate compounds based on polarity.[1][8]

-

Column Chromatography: The fraction of interest (e.g., the ethyl acetate fraction) is further purified using column chromatography on silica gel.[1][8] Elution is performed with a gradient of solvents, such as hexane-ethyl acetate.[9]

-

Final Purification: Final purification is achieved using preparative High-Performance Liquid Chromatography (HPLC) or chromatography over Sephadex LH-20 to yield the pure flavone.[1]

Caption: A general workflow for the isolation of flavones from plant sources.[1]

Chemical Synthesis

The chemical synthesis of flavones is commonly achieved through the cyclization of a chalcone intermediate.[9]

Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation)

-

Reactants: A substituted 2'-hydroxyacetophenone (e.g., 2',4',6'-Trihydroxy-3'-methoxyacetophenone) is reacted with a substituted benzaldehyde (e.g., 3-Hydroxy-4,5-dimethoxybenzaldehyde).[9]

-

Reaction Conditions: The reaction is carried out in the presence of a strong base, such as potassium hydroxide (KOH), in an ethanol solution.[9] The mixture is typically stirred at room temperature for 24-48 hours.[9]

-

Work-up: The reaction mixture is acidified (e.g., with 10% HCl) to precipitate the chalcone product, which is then collected by filtration.[9]

-

Purification: The crude chalcone is purified by recrystallization or column chromatography.[9]

Step 2: Flavanone Cyclization

-

Reaction: The purified chalcone is dissolved in a solvent like glacial acetic acid and refluxed to induce intramolecular cyclization to the flavone.[2][9]

-

Purification: The final flavone product is purified by column chromatography.[2]

Caption: Overall synthetic workflow for this compound.[9]

Cell Viability and Cytotoxicity Assays

To evaluate the potential anticancer activity of the compound, standard cell-based assays can be performed.[10]

MTT Assay (Cell Viability)

-

Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate and incubate for 24 hours.[11]

-

Compound Treatment: Treat cells with various concentrations of the flavone for a specified period (e.g., 24, 48, or 72 hours).[11]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals.[2]

-

Solubilization & Measurement: Dissolve the formazan crystals with a solubilizing agent (e.g., DMSO) and measure the absorbance at approximately 570 nm.[2] Cell viability is calculated relative to an untreated control.[2]

LDH Assay (Cytotoxicity)

-

Protocol: This assay measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, indicating a loss of membrane integrity.

-

Procedure: After treating cells with the compound, collect the supernatant and transfer it to a new plate.[10] Add the LDH reaction mixture according to the manufacturer's protocol.[10]

-

Measurement: Incubate and measure the absorbance to quantify the amount of LDH released.[10]

Potential Biological Activities and Signaling Pathways

Direct experimental evidence on the biological activity of this compound is scarce. However, based on the activities of structurally similar polymethoxylated flavones (PMFs), several therapeutic applications can be inferred.[3]

Anti-inflammatory Activity

PMFs are known to exhibit potent anti-inflammatory effects by modulating key signaling pathways.[3] These include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which regulate the production of pro-inflammatory mediators.[3][12] For instance, the related compound 5,6,4'-trihydroxy-7,3'-dimethoxyflavone has been shown to reduce nitric oxide and pro-inflammatory cytokine production in macrophages by interfering with NF-κB and MAPK pathways.[12]

Caption: Proposed inhibition of the NF-κB signaling pathway by the flavone.[13]

Anticancer Activity

Several PMFs have demonstrated significant anticancer properties by inducing apoptosis, inhibiting cell proliferation, and targeting cancer stemness.[3] The PI3K/Akt signaling pathway, which is crucial for cell survival and often hyperactivated in cancer, is a common target for flavonoids.[11] Inhibition of this pathway by PMFs can re-sensitize cancer cells to apoptosis, potentially in synergy with conventional chemotherapy drugs.[11]

Neuroprotective Effects

Other structurally related trimethoxyflavones have shown neuroprotective properties. For example, 3,5,4'-trihydroxy-6,7,3'-trimethoxyflavone protects astrocytes against oxidative stress by interfering with cell signaling pathways like SAPK/JNK and ERK 1/2.[14] Additionally, 5,7-dihydroxy-3',4',5'-trimethoxyflavone has been shown to mitigate lead-induced neurotoxicity in rats through its antioxidant and anti-inflammatory properties.[15]

Conclusion and Future Directions

This compound is a polymethoxylated natural product with significant potential for therapeutic applications. While direct biological data is limited, the extensive research on structurally similar PMFs provides a strong rationale for its investigation as an anti-inflammatory, anticancer, and neuroprotective agent.[3]

Future research should focus on:

-

Efficient Synthesis and Isolation: Developing optimized protocols to obtain sufficient quantities of the pure compound for comprehensive biological evaluation.[3]

-

In Vitro and In Vivo Screening: Conducting a broad range of assays to determine its specific cytotoxic, anti-inflammatory, antioxidant, and other biological activities.[3]

-

Mechanism of Action: Elucidating the precise molecular targets and signaling pathways modulated by this compound to understand its therapeutic effects.[3]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C18H16O8 | CID 5496475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. rsc.org [rsc.org]

- 7. PubChemLite - this compound (C18H16O8) [pubchemlite.lcsb.uni.lu]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. benchchem.com [benchchem.com]

- 14. 3,5,4'-Trihydroxy-6,7,3'-trimethoxyflavone protects astrocytes against oxidative stress via interference with cell signaling and by reducing the levels of intracellular reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 5,7-dihydroxy-3',4',5'-trimethoxyflavone mitigates lead induced neurotoxicity in rats via its chelating, antioxidant, anti-inflammatory and monoaminergic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery, History, and Scientific Exploration of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone is a polymethoxylated flavone (PMF), a class of flavonoids characterized by the presence of multiple methoxy groups on their foundational flavone structure.[1] Flavonoids, in general, are a diverse group of polyphenolic secondary metabolites found in plants, known for a wide array of biological activities.[2] The addition of methoxy groups can enhance the metabolic stability and bioavailability of flavonoids compared to their hydroxylated counterparts, making them attractive candidates for therapeutic development.[1][3] This technical guide provides a comprehensive overview of the discovery, history, physicochemical properties, and potential biological activities of this compound, supported by generalized experimental methodologies and available data.

Discovery and History

The first documented isolation of this compound was in 1981 by Yong-Long Liu and T.J. Mabry from the plant Artemisia frigida Willd., commonly known as prairie sagewort.[2][4] This discovery was a contribution to the phytochemical investigation of the genus Artemisia, which is a rich source of complex and bioactive molecules.[2] Since its initial discovery, this flavone has also been identified in other plant species, including Gardenia sootepensis.[1][5]

Physicochemical and Spectroscopic Data